molecular formula C17H15F4N3O2 B2740361 N-(4-fluorobenzyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide CAS No. 2034584-63-7

N-(4-fluorobenzyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide

Numéro de catalogue B2740361
Numéro CAS: 2034584-63-7
Poids moléculaire: 369.32
Clé InChI: KMRQWKPRXHSUKM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-fluorobenzyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C17H15F4N3O2 and its molecular weight is 369.32. The purity is usually 95%.
The exact mass of the compound N-(4-fluorobenzyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-fluorobenzyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorobenzyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacodynamics and Pharmacokinetics

Preclinical Pharmacology and Pharmacokinetics of CERC-301 CERC-301, an orally bioavailable selective N-methyl-D-aspartate (NMDA) receptor subunit 2B (GluN2B) antagonist, demonstrated high binding affinity specific to GluN2B without off-target activity. It showed efficacy in the forced swim test, indicating potential antidepressant effects. The study provided a translational approach based on receptor occupancy to guide dose selection in clinical trials for major depressive disorders. The pharmacokinetic profile in humans revealed a dose-proportional relationship with a Tmax of ~1 hour and a half-life of 12–17 hours, suggesting doses of ≥8 mg in humans could have an acceptable safety profile and result in clinically relevant peak plasma exposure (Garner et al., 2015).

Diagnostic Applications

Biodistribution and Radiation Dosimetry of 18F-fluoro-A-85380 This study on 2-(18)F-Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine ((18)F-fluoro-A-85380), a radioligand for imaging central nicotinic acetylcholine receptors (nAChRs), reported its safe clinical tolerance, primary routes of clearance (renal and intestinal), and specific absorbed doses in organs. The liver received the highest absorbed dose, highlighting its diagnostic potential and the manageable effective dose to patients (Bottlaender et al., 2003).

Drug Development and Safety

Metabolism and Disposition in Humans A study elucidated the metabolism and disposition of a γ-Aminobutyric Acid Type A Receptor Partial Agonist, revealing its well-tolerated nature, approximately twice as much radioactivity excreted in feces compared to urine, and insights into the biotransformation pathways. This research underscores the importance of understanding drug metabolism for developing safer and more effective therapeutic agents (Shaffer et al., 2008).

Environmental and Health Safety

Exposure to Perfluorinated Chemicals A study investigated the human exposure to perfluorinated chemicals, including perfluorooctanesulfonate (PFOS) and related compounds, revealing widespread chronic exposure and the presence of these chemicals in human blood from several countries. This research highlights the need for monitoring environmental exposure to potentially harmful chemicals for public health safety (Kannan et al., 2004).

Propriétés

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F4N3O2/c18-12-6-4-11(5-7-12)8-22-16(25)24-9-13(10-24)26-15-3-1-2-14(23-15)17(19,20)21/h1-7,13H,8-10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRQWKPRXHSUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NCC2=CC=C(C=C2)F)OC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.